

Clovibactin: A Technical Guide to its Chemical Structure and Antimicrobial Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovibactin, a novel depsipeptide antibiotic, has emerged as a promising candidate in the fight against antimicrobial resistance. Isolated from the previously uncultured soil bacterium Eleftheria terrae subspecies carolina, Clovibactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action, which involves targeting the immutable pyrophosphate moiety of multiple peptidoglycan precursors, circumvents common resistance pathways.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial characteristics of Clovibactin, along with a detailed examination of its mechanism of action and the experimental methodologies employed in its discovery and characterization.

Chemical Structure and Physicochemical Properties

Clovibactin is a cyclic depsipeptide with a molecular formula of C₄₃H₇₀N₁₀O₁₁ and a molar mass of 903.092 g·mol⁻¹. Its structure features a macrocyclic ring and a side chain. The IUPAC name for **Clovibactin** is (3S,6S,9S,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide.



Table 1: Physicochemical Properties of Clovibactin

Property	Value	Reference
Molecular Formula	C43H70N10O11	
Molar Mass	903.092 g·mol ⁻¹	-
IUPAC Name	(3S,6S,9S,13R)-12-[[(2S)-2- [[(2R)-6-amino-2-[[(2R)-2- [[(2S)-2-amino-3- phenylpropanoyl]amino]-4- methylpentanoyl]amino]hexan oyl]amino]-3- hydroxypropanoyl]amino]-9- methyl-3,6-bis(2- methylpropyl)-2,5,8,11- tetraoxo-1-oxa-4,7,10- triazacyclotridecane-13- carboxamide	
CAS Number	2247194-77-8	-

Antimicrobial Properties

Clovibactin demonstrates potent activity against a wide range of Gram-positive bacteria, including clinically significant antibiotic-resistant strains.

Table 2: Minimum Inhibitory Concentrations (MIC) of **Clovibactin** against various Grampositive bacteria



Bacterial Strain	MIC (μg/mL)	Reference
Staphylococcus aureus (Methicillin-susceptible - MSSA)	0.125 - 2	[6]
Staphylococcus aureus (Methicillin-resistant - MRSA)	0.125 - 2	[6]
Staphylococcus aureus (Vancomycin-intermediate - VISA)	Effective	[1]
Enterococcus faecalis (Vancomycin-resistant - VRE)	Effective	[1]
Enterococcus faecium (Vancomycin-resistant - VRE)	Effective	[1]
Bacillus subtilis	Effective	[1]

Mechanism of Action

Clovibactin employs a unique, multi-pronged mechanism of action that targets the bacterial cell wall synthesis pathway at a fundamental and highly conserved step.

Binding to Peptidoglycan Precursors

The primary mode of action of **Clovibactin** involves its binding to the pyrophosphate group of multiple essential peptidoglycan precursors: Lipid II, Lipid IIIWTA (wall teichoic acid precursor), and C55PP (undecaprenyl pyrophosphate).[3][4][5] This interaction is highly specific and strong. Unlike many antibiotics that target the variable peptide or sugar components of these precursors, **Clovibactin**'s interaction with the immutable pyrophosphate moiety makes the development of resistance highly unlikely.[3][5]

Fibril Formation and Sequestration

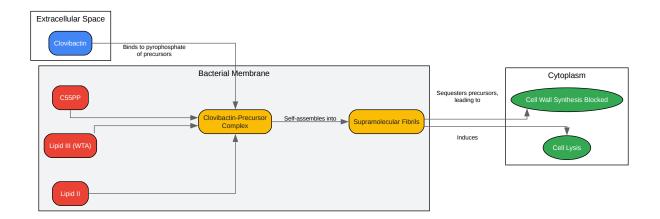
Upon binding to its target molecules on the bacterial membrane, **Clovibactin** self-assembles into supramolecular fibrils.[5] These fibrils effectively sequester the peptidoglycan precursors,



preventing their incorporation into the growing cell wall.[5] This sequestration leads to a complete blockage of cell wall synthesis.

Induction of Autolysis

In addition to inhibiting cell wall synthesis, **Clovibactin** has been observed to induce cell lysis. This lytic activity is not solely dependent on the primary autolysin AtlA in S. aureus, suggesting a more complex mechanism that may involve the activation of other autolytic enzymes.[2]



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Figure 1. Mechanism of action of Clovibactin.

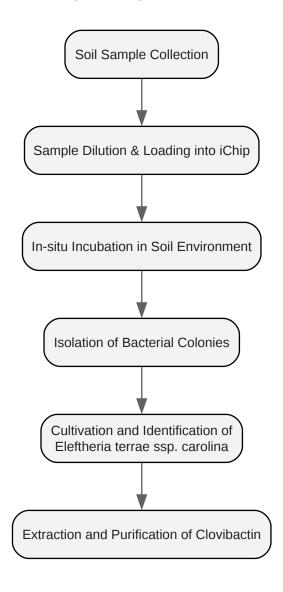
Experimental Protocols

The discovery and characterization of **Clovibactin** involved a combination of innovative cultivation techniques and advanced analytical methods.

Isolation of Eleftheria terrae using the iChip



The producing organism, Eleftheria terrae ssp. carolina, was isolated using the iChip, a device that allows for the in-situ cultivation of previously unculturable bacteria.[1]



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Figure 2. Workflow for the isolation of **Clovibactin** using the iChip.

Methodology:

- A soil sample is collected from the environment.
- The sample is diluted and loaded into the wells of the iChip, a device with multiple miniature diffusion chambers.



- The iChip is placed back into the soil environment for in-situ incubation, allowing bacteria to grow in their natural habitat with access to environmental nutrients.
- After a period of incubation, the iChip is retrieved, and individual bacterial colonies are isolated.
- The isolated strains are then cultivated in the laboratory for identification and further analysis.
- Eleftheria terrae ssp. carolina cultures are fermented, and **Clovibactin** is extracted and purified from the culture broth.

Structural Elucidation and Target Interaction Analysis

The chemical structure of **Clovibactin** and its interaction with target molecules were elucidated using a combination of high-resolution analytical techniques.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR was instrumental in determining the three-dimensional structure of **Clovibactin** and characterizing its binding to Lipid II within a membrane environment.[1] Scientists use solid-state NMR to visualize how **clovibactin** engages with lipid II within the cell membranes.[1] The interaction of **clovibactin** and lipid II results in clear ssNMR spectra of a stable **clovibactin**-lipid II complex.[1]

Atomic Force Microscopy (AFM): AFM was used to visualize the formation of supramolecular fibrils of **Clovibactin** on lipid bilayers in the presence of its target precursors.

Biochemical Assays: Biochemical assays were employed to identify the specific molecular targets of **Clovibactin**. These assays typically involve monitoring the incorporation of radiolabeled precursors into different cellular macromolecules (e.g., DNA, RNA, protein, and peptidoglycan) in the presence and absence of the antibiotic. These studies revealed that **Clovibactin** specifically inhibits peptidoglycan synthesis.

Resistance Profile

A key feature of **Clovibactin** is the lack of detectable resistance development. This is attributed to its unique mechanism of targeting the immutable pyrophosphate group of essential and abundant peptidoglycan precursors. Bacteria cannot easily modify this target without



compromising cell wall integrity. The frequency of resistance to **clovibactin** is estimated to be less than 10^{-10} .[2]

Conclusion

Clovibactin represents a significant advancement in the field of antibiotic discovery. Its novel chemical structure, potent antimicrobial activity against resistant pathogens, and unique mechanism of action that circumvents existing resistance mechanisms make it a highly promising lead compound for the development of new antibacterial therapies. Further research and clinical development are warranted to fully realize the therapeutic potential of this exciting new antibiotic.

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